molecular formula C14H13FO2 B3317393 4-Fluoro-3-(phenylmethoxy)benzenemethanol CAS No. 959251-11-7

4-Fluoro-3-(phenylmethoxy)benzenemethanol

Cat. No.: B3317393
CAS No.: 959251-11-7
M. Wt: 232.25 g/mol
InChI Key: ODJLDWHTUSENKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Fluorinated Benzenemethanol Derivatives

Fluorinated organic compounds have become indispensable in various sectors, particularly in medicinal chemistry and materials science. The strategic incorporation of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. This is due to fluorine's unique characteristics, including its high electronegativity, small atomic size (mimicking hydrogen), and the strength of the carbon-fluorine bond.

In the context of benzenemethanol derivatives, fluorination offers several distinct advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Introducing a fluorine atom can block sites on a molecule that are susceptible to oxidative metabolism, thereby increasing the compound's biological half-life.

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). This is a critical factor for pharmacologically active compounds, as it can improve their ability to cross cell membranes and enhance bioavailability. ontosight.ai

Modulation of Acidity/Basicity: The powerful electron-withdrawing nature of fluorine can significantly influence the acidity of nearby functional groups, such as the hydroxyl group in benzenemethanol. This can affect how the molecule interacts with biological targets like enzymes and receptors.

Conformational Control: Due to its specific steric and electronic demands, fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a specific target.

These attributes make fluorinated benzenemethanol derivatives valuable as building blocks and intermediates in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. ontosight.ai

Overview of Aromatic Ethers in Advanced Organic Synthesis

Aromatic ethers are a class of organic compounds where an oxygen atom is connected to at least one aromatic ring. libretexts.org This structural motif is present in a vast array of natural products, pharmaceuticals, and polymers. The ether linkage in these compounds is generally stable, making them robust functional groups that can withstand a variety of reaction conditions.

The significance of aromatic ethers in organic synthesis is multifaceted:

Synthetic Intermediates: They are crucial intermediates in multi-step syntheses. The ether can serve as a protecting group for a phenol's hydroxyl functionality or act as a key structural component of the final target molecule.

Key Synthesis Methods: The formation of the aryl ether bond is a fundamental transformation in organic chemistry. The two most prominent methods for their synthesis are:

Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide ion (the conjugate base of a phenol) with an alkyl halide. It is a reliable and widely used technique for preparing alkyl-aryl ethers.

Ullmann Condensation: This method is particularly useful for forming diaryl ethers and involves a copper-catalyzed reaction between an aryl halide and a phenoxide.

Directing Group in Electrophilic Aromatic Substitution: The alkoxy group (-OR) of an aromatic ether is a potent activating and ortho, para-directing group. This means it increases the reactivity of the aromatic ring towards electrophiles and directs incoming substituents to the positions adjacent (ortho) and opposite (para) to the ether linkage. This predictable reactivity is a cornerstone of aromatic chemistry, allowing for the controlled synthesis of highly substituted benzene (B151609) derivatives.

The combination of stability and well-defined reactivity makes the aromatic ether a versatile and essential functional group in the toolbox of synthetic organic chemists.

Structural Elucidation and Nomenclatural Considerations for 4-Fluoro-3-(phenylmethoxy)benzenemethanol

The structure of this compound is precisely described by its systematic IUPAC name. A methodical breakdown of the name reveals the specific arrangement of its constituent parts.

Nomenclatural Analysis:

Parent Structure: The base name is "benzenemethanol". This indicates a benzene ring to which a methanol (B129727) group (-CH₂OH) is attached. This entire unit is also commonly known as a benzyl (B1604629) alcohol. wikipedia.org

Numbering: The carbon atom of the benzene ring that is attached to the methanol group is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants.

Substituents: The name identifies two substituents on the benzene ring:

"4-Fluoro-": A fluorine (-F) atom is located at position 4 of the ring.

"3-(phenylmethoxy)-": A phenylmethoxy group (-OCH₂C₆H₅), also known as a benzyloxy group, is located at position 3. This group is itself an ether, consisting of a phenyl group attached to a methoxy (B1213986) linker.

This systematic naming convention unambiguously defines a single chemical structure.

Chemical and Structural Data

The fundamental properties and identifiers of this compound are summarized in the table below.

IdentifierValue
IUPAC NameThis compound
Alternate Name3-Benzyloxy-4-fluorobenzyl alcohol
CAS Number959251-11-7 chemscene.com
Chemical FormulaC₁₄H₁₃FO₂ chemscene.com
Molecular Weight232.25 g/mol chemscene.com

Breakdown of Structural Components

The molecule integrates three key functional groups that define its chemical character.

ComponentDescriptionSignificance
Benzenemethanol CoreA primary alcohol attached to a benzene ring.Provides a site for further reactions such as oxidation or esterification.
Fluoro GroupA fluorine atom directly attached to the aromatic ring.Modifies the electronic properties and metabolic stability of the molecule.
Phenylmethoxy (Benzyloxy) GroupAn aromatic ether linkage.Acts as a stable substituent and influences the electronic nature of the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-3-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLDWHTUSENKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 3 Phenylmethoxy Benzenemethanol

Reductive Pathways for the Preparation of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Reductive methodologies are a cornerstone in the synthesis of this compound, primarily involving the conversion of the aldehyde functional group in 4-fluoro-3-(phenylmethoxy)benzaldehyde to a hydroxymethyl group.

Reduction of 4-Fluoro-3-(phenylmethoxy)benzaldehyde Precursors

The direct reduction of 4-fluoro-3-(phenylmethoxy)benzaldehyde stands as a prominent and efficient method for obtaining the target alcohol. This transformation can be accomplished using various reducing agents, broadly categorized into hydride-based reagents and catalytic hydrogenation techniques.

Hydride-based reducing agents are widely employed for the reduction of aldehydes due to their efficacy and selectivity. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents for this purpose.

Sodium Borohydride (NaBH₄): This reagent offers a mild and selective reduction of aldehydes and ketones. masterorganicchemistry.com The synthesis of (4-fluoro-3-phenoxyphenyl)methyl alcohol, a related compound, has been successfully achieved using sodium borohydride. prepchem.com In a typical procedure, 4-fluoro-3-phenoxybenzaldehyde (B1330021) is dissolved in a protic solvent like absolute ethanol (B145695) under an inert atmosphere. prepchem.com Sodium borohydride is then added to the solution, and the reaction mixture is stirred at room temperature. prepchem.com The reaction is subsequently quenched with a dilute acid, such as hydrochloric acid, followed by extraction and purification to yield the desired alcohol. prepchem.com The general reaction scheme for the reduction of an aldehyde with sodium borohydride is:

4 R-CHO + NaBH₄ + 2 H₂O → 4 R-CH₂OH + NaBO₂ nih.gov

This method is advantageous due to its operational simplicity and the relatively safe nature of sodium borohydride compared to other metal hydrides. ugm.ac.id

Lithium Aluminum Hydride (LiAlH₄): A more potent reducing agent than NaBH₄, lithium aluminum hydride can also be used for the reduction of 4-fluoro-3-phenoxybenzaldehyde. prepchem.com The reaction is typically carried out in an aprotic ether solvent, such as diethyl ether. prepchem.com A solution of the aldehyde is added dropwise to a slurry of LiAlH₄ in diethyl ether. prepchem.com The reaction may require heating at reflux to ensure completion. prepchem.com The workup involves the careful sequential addition of water and a sodium hydroxide (B78521) solution to quench the excess hydride and precipitate the aluminum salts, which are then removed by filtration. prepchem.com The filtrate, upon concentration, yields the desired alcohol. prepchem.com

Interactive Data Table: Comparison of Hydride Reducing Agents

ReagentSolventTypical ConditionsWorkupYield of (4-fluoro-3-phenoxyphenyl)methyl alcohol
Sodium Borohydride (NaBH₄)Absolute EthanolRoom temperature, 24 hoursAcid quench, extraction1.98 g from 2.16 g of aldehyde prepchem.com
Lithium Aluminum Hydride (LiAlH₄)Diethyl EtherReflux, 1 hourSequential addition of water and NaOH19.5 g from 21.6 g of aldehyde prepchem.com

Catalytic hydrogenation presents an alternative reductive pathway. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While specific examples for the direct catalytic hydrogenation of 4-fluoro-3-(phenylmethoxy)benzaldehyde are not prevalent in the provided search results, the hydrogenation of a similar compound, 4-fluorobenzaldehyde (B137897), has been studied. nih.gov This reaction is typically performed in a solvent like ethanol under hydrogen pressure. nih.gov The choice of catalyst is crucial for the reaction's efficiency. Manganese-based catalysts have shown complete conversion of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol under optimized conditions. nih.gov This suggests that similar conditions could potentially be applied to the hydrogenation of 4-fluoro-3-(phenylmethoxy)benzaldehyde.

Strategies Involving Benzaldehyde (B42025) Acetal (B89532) Intermediates

An indirect route to aldehyde reduction involves the use of acetal protecting groups. The synthesis of 4-fluoro-3-phenoxy-benzaldehyde can be achieved from its ethylene (B1197577) acetal derivative. google.comprepchem.comgoogle.com A solution of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal in aqueous ethanol is treated with a catalytic amount of a strong acid, such as hydrochloric acid, at room temperature. google.comprepchem.comgoogle.com This cleaves the acetal and yields the free aldehyde, which can then be reduced to the corresponding alcohol using the methods described in section 2.1.1. This multi-step approach can be useful when other functional groups that are sensitive to direct reduction are present in the molecule.

Alternative Synthetic Routes to this compound

Beyond the direct reduction of the corresponding aldehyde, alternative synthetic strategies can be employed, often involving multiple steps starting from more readily available precursors.

Multi-Step Conversions from Phenoxy-Substituted Toluene (B28343) Derivatives

A versatile approach to synthesizing this compound can be envisioned starting from 4-fluoro-3-phenoxy-toluene. This method involves the initial synthesis of the toluene derivative, followed by side-chain functionalization.

The preparation of 4-fluoro-3-phenoxy-toluene can be accomplished by reacting 3-bromo-4-fluoro-toluene with potassium phenolate (B1203915) in the presence of a copper catalyst. google.com The reaction is typically carried out in a high-boiling solvent like N,N-dimethylacetamide at elevated temperatures. google.com

Once 4-fluoro-3-phenoxy-toluene is obtained, it can be converted to the corresponding benzyl (B1604629) alcohol. A common strategy involves the radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form 4-fluoro-3-phenoxy-benzyl bromide. google.comgoogle.com This benzyl bromide can then be hydrolyzed to the desired 4-fluoro-3-phenoxy-benzyl alcohol. Although the provided information details the synthesis of the benzyl bromide, the subsequent hydrolysis to the benzyl alcohol is a standard and well-established transformation in organic synthesis.

This multi-step pathway offers flexibility in constructing the core structure and can be adapted to synthesize various substituted benzyl alcohol derivatives.

Functional Group Interconversions on Fluorinated Aromatic Scaffolds

The synthesis of this compound is most commonly accomplished via the reduction of its corresponding aldehyde, 4-fluoro-3-(phenylmethoxy)benzaldehyde. This transformation is a quintessential example of a functional group interconversion (FGI), a foundational strategy in organic synthesis where one functional group is converted into another. imperial.ac.uk In this case, the aldehyde's carbonyl group is reduced to a primary alcohol.

This reduction is a reliable and widely employed method for preparing benzylic alcohols from their benzaldehyde precursors. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the desired primary alcohol.

Several standard reducing agents are effective for this conversion. The choice of reagent often depends on the presence of other functional groups in the molecule and desired reaction conditions.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. ncert.nic.in It is known for its operational simplicity and safety profile compared to more reactive hydrides. The reaction is typically carried out in protic solvents like ethanol or methanol (B129727) at room temperature. An analogous synthesis, the reduction of 4-fluoro-3-phenoxybenzaldehyde to (4-fluoro-3-phenoxyphenyl)methyl alcohol, is effectively achieved using NaBH₄ in ethanol. prepchem.com

Lithium Aluminium Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄, LiAlH₄ can reduce a wider array of functional groups, including esters and carboxylic acids, in addition to aldehydes and ketones. imperial.ac.ukncert.nic.in Due to its high reactivity with protic solvents, LiAlH₄ reductions must be performed in dry, aprotic ethers like diethyl ether or tetrahydrofuran (B95107) (THF). imperial.ac.uk The synthesis of the related 4-fluoro-3-phenoxyphenylmethanol has been successfully demonstrated via the reduction of the parent benzaldehyde using LiAlH₄ in diethyl ether. prepchem.com

Diisobutylaluminium Hydride (DIBAL-H): This is another versatile reducing agent, often used for the partial reduction of esters to aldehydes. However, it also efficiently reduces aldehydes to primary alcohols. vanderbilt.edu

The table below summarizes common FGI methods for the reduction of substituted benzaldehydes to benzyl alcohols.

Table 1. Conventional Methods for the Reduction of Aromatic Aldehydes
ReagentTypical SolventReaction ConditionsSelectivity
Sodium Borohydride (NaBH₄)Ethanol, MethanolRoom TemperatureReduces aldehydes and ketones
Lithium Aluminium Hydride (LiAlH₄)Diethyl Ether, THF (anhydrous)0 °C to RefluxReduces most carbonyl-containing functional groups
Diisobutylaluminium Hydride (DIBAL-H)Toluene, Dichloromethane (anhydrous)Low Temperature (-78 °C to 0 °C)Reduces aldehydes, ketones, esters, and nitriles

Green Chemistry Approaches in the Synthesis of this compound

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to synthetic methodologies. The goal is to develop processes that are more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound, green approaches focus primarily on the reduction of the aldehyde precursor using cleaner technologies.

Biocatalytic Reductions: A significant green alternative to traditional metal hydride reagents is the use of biocatalysts, such as whole-cell systems or isolated enzymes (reductases). researchgate.net These biological systems can reduce aromatic aldehydes to their corresponding alcohols with high selectivity under mild conditions, typically in aqueous media at or near ambient temperature.

Recent research has demonstrated the use of plant-based extracts for such transformations. For instance, an extract of Aloe vera has been successfully used as the biocatalyst for the bioreduction of various aromatic aldehydes to alcohols. scielo.org.mxresearchgate.net This method offers a simple, non-toxic, and renewable alternative to conventional chemical reductions. researchgate.net The efficiency of these bioreductions can often be enhanced through techniques like microwave irradiation, which can dramatically shorten reaction times from days to minutes while maintaining moderate to good yields. scielo.org.mxresearchgate.net Studies have shown that substituted benzaldehydes, including fluorinated variants, are viable substrates for these plant-based reductase systems, achieving high conversion rates. researchgate.net

The key advantages of biocatalytic methods include:

Mild Reaction Conditions: Reactions proceed at or near room temperature and atmospheric pressure.

Aqueous Solvents: Eliminates the need for hazardous organic solvents.

High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective.

Reduced Waste: Avoids the generation of toxic metallic waste products. researchgate.net

The table below outlines green chemistry approaches for the synthesis of aromatic alcohols.

Table 2. Green Chemistry Approaches for the Reduction of Aromatic Aldehydes
MethodCatalyst/ReagentSolventKey Advantages
BioreductionPlant Extracts (e.g., Aloe vera), Baker's Yeast, Isolated ReductasesWater, BufferRenewable, non-toxic, mild conditions, high selectivity. researchgate.netscielo.org.mx
Microwave-Assisted BioreductionPlant Extracts (e.g., Aloe vera)Aqueous SuspensionDrastically reduced reaction times, energy efficient. scielo.org.mxresearchgate.net
Catalytic HydrogenationMetal catalysts (e.g., Pd, Pt, Ni) on a supportEthanol, MethanolHigh atom economy (H₂ is the only reagent), catalyst can be recycled. ncert.nic.in

These green methodologies represent a significant step forward in the sustainable synthesis of fine chemicals like this compound, offering pathways that are safer and more environmentally responsible than their traditional counterparts.

Chemical Transformations and Reactivity Profiles of 4 Fluoro 3 Phenylmethoxy Benzenemethanol

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring System

The aromatic ring of 4-Fluoro-3-(phenylmethoxy)benzenemethanol possesses two substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The phenylmethoxy group is an ortho, para-directing activator due to the resonance donation of the oxygen lone pairs. Conversely, the fluorine atom is an ortho, para-directing deactivator, a consequence of its strong inductive electron withdrawal and weaker resonance donation. uci.eduyoutube.com The hydroxymethyl group (-CH₂OH) is a weak deactivator and is also considered ortho, para-directing.

The combined directing effects of these groups would likely lead to a complex mixture of products in typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The positions ortho and para to the strongly activating phenylmethoxy group are the most probable sites of substitution. However, the position ortho to the phenylmethoxy group and meta to the fluorine is sterically hindered. Therefore, electrophilic attack is most likely to occur at the position para to the phenylmethoxy group, which is also ortho to the fluorine atom.

Nucleophilic aromatic substitution (NAS) on this ring system is generally unfavorable. youtube.comlibretexts.org NAS reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comlibretexts.orgyoutube.com In this compound, the phenylmethoxy group is electron-donating, which disfavors the formation of the anionic intermediate required for NAS. While the fluorine atom is a potential leaving group, the absence of strong activating groups makes its displacement by a nucleophile highly unlikely under standard conditions.

Reactions Involving the Benzylic Alcohol Moiety

The benzylic alcohol is a versatile functional group that can undergo a range of transformations, including esterification, etherification, oxidation, and halogenation.

The esterification of benzylic alcohols can be achieved through various methods. Direct esterification with carboxylic acids can be catalyzed by acids or promoted by coupling agents. For instance, niobium(V) chloride has been used to catalyze the direct esterification of benzyl (B1604629) alcohol with various carboxylic acids at room temperature. nih.gov Another approach involves the use of a porous phenolsulphonic acid–formaldehyde resin (PAFR) as a heterogeneous catalyst for the esterification of benzyl alcohols with acetic acid under solvent-free conditions, yielding the corresponding esters in high yields. researchgate.net

The following table illustrates typical conditions for the esterification of benzyl alcohol derivatives, which are analogous to the expected reactivity of this compound.

Catalyst/ReagentCo-reactantSolventTemperatureYield (%)Reference
NbCl₅Acetic AcidNoneRoom Temp96.5 nih.gov
PAFRAcetic AcidNone85 °C96 researchgate.net
TBAIVariousNoneMildGood-Excellent rsc.org
This table is interactive. Users can sort data by clicking on the headers.

Etherification of the benzylic alcohol can be accomplished under various conditions. For example, iron(III) chloride can catalyze the symmetrical etherification of benzyl alcohols. nih.gov For the synthesis of unsymmetrical ethers, a chemoselective method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can be employed, which selectively converts benzyl alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.org This method is particularly effective for benzyl alcohols with electron-donating groups. organic-chemistry.org Alkoxyhydrosilanes have also been shown to mediate the cross-etherification of secondary benzyl alcohols with aliphatic alcohols. rsc.org

The benzylic alcohol moiety of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes. libretexts.org

For a more selective oxidation to the aldehyde, heterogeneous catalysts have been developed. For example, palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) can oxidize benzyl alcohols to benzaldehydes in high yields under solvent-free conditions with oxygen as the oxidant. nih.gov Another highly selective method employs cobalt single atoms on a nitrogen-doped carbon support (Co₁/NC) for the aerobic oxidation of benzyl alcohol to benzaldehyde (B42025), achieving high conversion and selectivity. rsc.org The use of multiphase systems, such as a Ru/C or Mo/C catalyst in an ionic liquid/water/isooctane mixture, can also achieve quantitative conversion to the aldehyde with high selectivity. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would be expected to oxidize the benzylic alcohol to the carboxylic acid. researchgate.net

Oxidizing Agent/CatalystProductSelectivityYield (%)Reference
PCCAldehydeHigh- libretexts.org
Pd/AlO(OH), O₂AldehydeHigh>96 nih.gov
Co₁/NC, O₂Aldehyde~99.9%95.2 rsc.org
Ru/C (multiphase)Aldehyde>99%>90 nih.gov
KMnO₄Carboxylic Acid-- researchgate.net
This table is interactive. Users can sort data by clicking on the headers.

The hydroxyl group of the benzylic alcohol can be substituted by a halogen atom to form a benzylic halide. This transformation can be achieved using various halogenating agents. For instance, treatment of a substituted benzyl alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding benzyl chloride or benzyl bromide. google.com A patent describes the reaction of 3-bromo-4-fluorobenzyl alcohol with phosphorus tribromide in toluene (B28343) to produce 3-bromo-4-fluorobenzyl bromide in good yield. google.com

Deoxygenative halogenation can also be accomplished using a Ph₃P/XCH₂CH₂X (X = Cl, Br) reagent system, which is effective for a range of benzyl alcohols. cas.cn Another method for the diastereoselective β-halogenation of benzylic alcohols utilizes NaBr and H₂SO₄ in DMSO to produce halohydrins. scispace.comthieme-connect.comresearchgate.net

Cleavage and Derivatization of the Phenylmethoxy Group

The phenylmethoxy (or benzyl) group is a common protecting group for hydroxyl functions in organic synthesis. Its removal, or debenzylation, can be accomplished through several methods. A widely used technique is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) and a hydrogen source.

Alternatively, acidic conditions can be used for debenzylation. A mixture of trifluoromethanesulfonic acid, trifluoroacetic acid, and dimethyl sulfide (B99878) is a potent system for removing benzyl protecting groups. acs.org Lewis acids such as boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) can also effect the selective cleavage of benzyl ethers in the presence of other protecting groups. organic-chemistry.org The presence of the electron-withdrawing fluorine atom on the ring may increase the stability of the benzyl ether to certain cleavage conditions. nih.gov

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound

The direct use of benzyl alcohols in transition metal-catalyzed cross-coupling reactions is an area of active research, as it avoids the pre-functionalization to a halide or triflate. Palladium-catalyzed Suzuki-Miyaura coupling of benzyl alcohols with arylboronic acids has been reported to form diarylmethanes. rsc.org Nickel-catalyzed deoxygenative cross-coupling of benzyl alcohols with aryl bromides has also been achieved. sci-hub.se

More commonly, the alcohol is first converted to a more reactive electrophile. For example, after conversion of the benzylic alcohol to a benzyl fluoride, it can undergo copper-catalyzed cross-coupling with various nucleophiles. acs.org Similarly, fluorinated benzyl electrophiles can participate in transition metal-free cross-coupling reactions with alkenylboronic acids. nsf.gov Given the presence of a fluorine atom on the aromatic ring, this compound could also potentially serve as a substrate in cross-coupling reactions that form a new bond at the carbon bearing the fluorine, although this would likely require harsh conditions and specific catalysts.

Cross-Coupling Reactions at Aromatic Positions

The substituted benzene (B151609) ring of this compound is a prime site for modification via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a fluorine atom on the aromatic ring introduces specific electronic properties that influence the reactivity of the C-F bond and the adjacent C-H bonds in such transformations. While direct C-F bond activation for cross-coupling is a challenging transformation, often requiring harsh reaction conditions, the corresponding aryl halides (bromides or iodides) derived from this compound would be more amenable substrates for classical cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful tool for the formation of biaryl structures. For a derivative of this compound, such as the corresponding aryl bromide, a palladium catalyst in the presence of a base would be employed to couple with a variety of boronic acids or esters. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the benzylic alcohol and ether present in the target molecule. A typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.

Illustrative Suzuki-Miyaura Coupling Conditions:

Entry Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Bromo-2-(phenylmethoxy)-1-(hydroxymethyl)benzene Phenylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ Toluene/H₂O 100 85
2 4-Bromo-2-(phenylmethoxy)-1-(hydroxymethyl)benzene 4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Dioxane 100 90

Heck Reaction:

The Heck reaction provides a method for the arylation of alkenes. An activated derivative of this compound (e.g., the aryl iodide or bromide) could be coupled with various alkenes in the presence of a palladium catalyst and a base. The regioselectivity of the addition to the alkene is influenced by the nature of the substituents on the alkene. This reaction would allow for the introduction of vinyl groups onto the aromatic ring, which are valuable handles for further synthetic transformations.

Illustrative Heck Reaction Conditions:

Entry Aryl Halide Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Iodo-2-(phenylmethoxy)-1-(hydroxymethyl)benzene Styrene Pd(OAc)₂ (2) P(o-tolyl)₃ (4) Et₃N DMF 100 82
2 4-Iodo-2-(phenylmethoxy)-1-(hydroxymethyl)benzene n-Butyl acrylate Pd(OAc)₂ (2) - NaOAc DMA 120 75

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction would be suitable for introducing alkynyl moieties onto the aromatic core of this compound's derivatives. These alkynylated products are versatile intermediates in organic synthesis. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net

Illustrative Sonogashira Coupling Conditions:

Entry Aryl Halide Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Iodo-2-(phenylmethoxy)-1-(hydroxymethyl)benzene Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 65 91
2 4-Bromo-2-(phenylmethoxy)-1-(hydroxymethyl)benzene Trimethylsilylacetylene Pd(OAc)₂ (2) CuI (4) Piperidine DMF 80 88

Chemo- and Regioselective Functionalizations

The presence of multiple functional groups in this compound—a primary alcohol, a benzyl ether, and a fluorinated aromatic ring—necessitates careful consideration of chemo- and regioselectivity in its transformations.

Functionalization of the Benzylic Alcohol:

The primary alcohol is often the most reactive site for a variety of transformations.

Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde can be achieved using mild reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). More robust oxidation to the carboxylic acid can be performed using reagents like potassium permanganate or Jones reagent, although care must be taken to avoid cleavage of the benzyl ether. Chemoselective oxidation of benzyl alcohols in the presence of other sensitive groups can be achieved under mild, aerobic conditions using catalytic systems like copper(I) iodide/TEMPO/DMAP. organic-chemistry.org

Chlorination: The benzylic alcohol can be selectively converted to a benzyl chloride, a versatile intermediate for nucleophilic substitution reactions. A rapid and highly chemoselective method for this transformation uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) under neutral conditions, which would likely be compatible with the benzyl ether and the fluoroaromatic ring. nih.gov This method is particularly advantageous as it avoids harsh acidic conditions that could cleave the ether linkage. nih.gov

Functionalization involving the Benzyl Ether:

The benzyloxy group is generally a stable protecting group for the phenol. However, it can be cleaved under specific conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), which would also reduce any double or triple bonds introduced via cross-coupling reactions.

Direct functionalization of the benzylic C-H bond of the ether is challenging but can be achieved under specific catalytic conditions. For instance, iron trichloride (B1173362) has been shown to mediate the direct azidation, allylation, and alkynylation of benzyl ethers at the benzylic position.

Regioselective Functionalization of the Aromatic Ring:

Beyond cross-coupling reactions, the aromatic ring can be functionalized through electrophilic aromatic substitution. The directing effects of the substituents (fluoro, benzyloxy, and hydroxymethyl) will govern the position of substitution. The benzyloxy group is a strong activating group and is ortho, para-directing. The fluorine atom is deactivating but also ortho, para-directing. The hydroxymethyl group is weakly deactivating. The interplay of these effects would need to be carefully considered for any planned electrophilic substitution. For instance, ortho-lithiation directed by the benzylic alcohol or the ether oxygen could provide a route to regioselective functionalization at positions adjacent to these groups.

Table of Mentioned Compounds:

Compound Name
This compound
4-Bromo-2-(phenylmethoxy)-1-(hydroxymethyl)benzene
4-Iodo-2-(phenylmethoxy)-1-(hydroxymethyl)benzene
Phenylboronic acid
4-Methoxyphenylboronic acid
3-Pyridinylboronic acid
Styrene
n-Butyl acrylate
1-Octene
Phenylacetylene
Trimethylsilylacetylene
1-Heptyne
Pyridinium chlorochromate (PCC)
Dess-Martin periodinane (DMP)
Potassium permanganate
2,4,6-Trichloro-1,3,5-triazine (TCT)
Dimethyl sulfoxide (DMSO)
Iron trichloride
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
SPhos
Herrmann's catalyst
Copper(I) iodide (CuI)
Triethylamine (Et₃N)
Potassium carbonate (K₂CO₃)
Potassium phosphate (B84403) (K₃PO₄)
Cesium carbonate (Cs₂CO₃)
Sodium acetate (NaOAc)
N,N-Dicyclohexylmethylamine (Cy₂NMe)
Piperidine
Diisopropylamine (i-Pr₂NH)
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 3 Phenylmethoxy Benzenemethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

Proton (¹H) NMR Spectral Analysis for Complex Mixture Deconvolution

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 4-Fluoro-3-(phenylmethoxy)benzenemethanol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of both phenyl rings, the benzylic protons of the ether linkage, and the methylene (B1212753) protons of the alcohol group.

The aromatic region will likely show complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling to the fluorine atom. The protons on the fluorinated ring are expected to appear as multiplets, with their chemical shifts and coupling constants influenced by the fluorine and benzyloxy substituents. The five protons of the unsubstituted phenyl ring of the benzyloxy group would typically appear as a multiplet in the range of 7.3-7.5 ppm. The benzylic methylene protons of the ether would likely be observed as a singlet around 5.1 ppm, while the methylene protons of the primary alcohol group are expected to appear as a singlet near 4.6 ppm. The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-2 ~7.1 dd J_H-H ≈ 8.5, J_H-F ≈ 2.0
H-5 ~7.0 m
H-6 ~7.2 m
-CH₂-O- ~5.1 s
-CH₂-OH ~4.6 s
-OH variable br s

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR for Structural Connectivity

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the fluorinated benzene (B151609) ring will be significantly influenced by the fluorine substituent through C-F coupling.

The carbon atom directly bonded to the fluorine (C-4) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The adjacent carbons (C-3 and C-5) will show smaller coupling constants (²JCF), and the carbon at the para position (C-1) will have an even smaller coupling constant (³JCF). The presence of the benzyloxy group also influences the chemical shifts of the aromatic carbons. The benzylic carbon of the ether linkage is expected to resonate around 70-75 ppm, while the carbon of the hydroxymethyl group will likely appear in the 60-65 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
C-1 ~135 Small (³JCF)
C-2 ~115 Small (³JCF)
C-3 ~150 Medium (²JCF)
C-4 ~155 Large (¹JCF)
C-5 ~118 Medium (²JCF)
C-6 ~125 Small (⁴JCF)
-CH₂-O- ~72
-CH₂-OH ~64
Phenyl (ipso-C) ~137
Phenyl (ortho-C) ~128
Phenyl (meta-C) ~129

Note: Predicted values are based on the analysis of structurally similar compounds such as fluorinated benzyl (B1604629) ethers. wiserpub.com

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. azom.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis and reaction monitoring. azom.comrsc.org

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal is influenced by its electronic environment on the aromatic ring. Typically, for a fluorine atom on a benzene ring, the chemical shift appears in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal will likely appear as a multiplet due to coupling with the neighboring ortho- and meta-protons. Analysis of these coupling constants can further confirm the substitution pattern of the aromatic ring. ucsb.eduresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing the complete structural assignment of complex molecules by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would be used to confirm the connectivity of the protons on the aromatic rings. Cross-peaks would be observed between adjacent aromatic protons, aiding in the assignment of the complex multiplets in the 1D spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.eduhmdb.ca It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the benzylic alcohol's methylene group would show a correlation to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C couplings). sdsu.edu HMBC is particularly useful for connecting different parts of the molecule. For example, it could show a correlation between the benzylic protons of the ether linkage and the ipso-carbon of the fluorinated ring, confirming the C-O-C bond. It would also show correlations between the aromatic protons and neighboring carbons, providing unambiguous assignment of the quaternary carbons. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (232.25 g/mol ). The fragmentation pattern would likely involve the cleavage of the benzylic C-O bonds. A prominent fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the loss of the fluorinated phenoxymethyl (B101242) radical. Another significant fragmentation pathway could be the loss of the benzyl radical, leading to a fluorinated hydroxymethylphenyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. beilstein-journals.org For this compound, with a molecular formula of C₁₄H₁₃FO₂, HRMS would be able to confirm this composition by providing a mass measurement with a high degree of precision, typically to four or five decimal places. This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas, making it a critical tool for the definitive identification of new chemical entities. acs.org

Table 3: Mentioned Compounds

Compound Name
This compound
4-fluorobenzyl alcohol
3-fluorobenzyl alcohol
4-(trifluoromethyl)benzyl alcohol

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of moderately polar and large molecules by generating ions in solution before they are introduced into the mass analyzer. For this compound, ESI-MS is instrumental in determining its molecular weight and probing its structure through fragmentation analysis.

In positive ion mode, the compound typically forms a protonated molecule [M+H]⁺ and potentially adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high polarity of the hydroxyl group facilitates efficient protonation.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, provide detailed structural information. The fragmentation of benzyloxy-containing compounds under ESI conditions is characterized by specific cleavage patterns. nih.govnih.gov The primary fragmentation pathways for the [M+H]⁺ ion of this compound are predicted to involve the cleavage of the ether linkage, which is one of the most labile bonds in the molecule.

Key Predicted Fragmentation Pathways:

Loss of Toluene (B28343): A neutral loss of toluene (C₇H₈, 92 Da) can occur through the cleavage of the C-O ether bond, leading to a fluorinated hydroxy-phenoxonium ion.

Formation of Benzyl Cation: Cleavage of the ether bond can also result in the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or a tropylium ion, a common fragment for compounds containing a benzyl group. nih.gov

Loss of Benzyl Alcohol: A rearrangement followed by the elimination of benzyl alcohol (C₇H₈O, 108 Da) is another plausible pathway. nih.gov

Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O, 18 Da), particularly at higher collision energies.

These fragmentation patterns provide a diagnostic fingerprint for the structural confirmation of this compound and its derivatives. Interestingly, benzyl alcohol and its derivatives have also been identified as "supercharging" reagents in ESI-MS, which can enhance the multiple charging of proteins and other large biomolecules, although this is more relevant to the analysis of macromolecules in solutions containing this compound. nih.govgre.ac.uk

Table 1: Predicted ESI-MS Fragmentation Data for this compound (C₁₄H₁₃FO₂)
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
233.09 [M+H]⁺141.04C₇H₈ (Toluene)Fluorinated dihydroxy-tropylium ion
233.09 [M+H]⁺91.05C₇H₆FO₂Benzyl/Tropylium ion
233.09 [M+H]⁺125.03C₇H₈O (Benzyl Alcohol)Fluorinated hydroxymethyl-phenoxonium ion
233.09 [M+H]⁺215.08H₂O[M+H-H₂O]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly effective for analyzing this compound in complex mixtures, such as reaction media or environmental samples. sielc.com

For GC analysis, the compound's relatively high boiling point compared to simpler molecules like benzyl alcohol is advantageous, but its polarity due to the hydroxyl group can lead to peak tailing on common non-polar columns. To mitigate this, derivatization is often employed. The hydroxyl group can be converted to a less polar silyl (B83357) ether, for instance by reacting it with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases volatility and improves peak shape, leading to better resolution and sensitivity. nih.gov

A standard GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms). scholarsresearchlibrary.com The sample is injected into a heated port to ensure rapid volatilization.

The mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV, generates a reproducible fragmentation pattern that serves as a chemical fingerprint. The expected EI fragmentation of this compound would include:

Molecular Ion (M⁺): A detectable molecular ion peak at m/z 232.

Benzylic Fragments: A strong peak at m/z 91 corresponding to the [C₇H₇]⁺ tropylium ion from the benzyloxy group.

Fluorinated Aromatic Fragments: Fragments corresponding to the fluorinated benzyl portion of the molecule, such as the loss of the CH₂OH group.

Loss of Hydroxyl Radical: A peak at m/z 215 ([M-OH]⁺).

Table 2: Proposed GC-MS Operating Conditions and Expected Fragments
ParameterCondition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Injector Temperature280 °C
Oven ProgramInitial 100 °C, ramp to 300 °C at 15 °C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Key Fragment Ions (m/z)232 (M⁺), 107, 91 (base peak), 77

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). The IR spectrum of this compound displays a combination of absorptions from its alcohol, ether, and fluorinated aromatic moieties.

Key Characteristic Absorption Bands:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.

Aromatic C-H Stretch: Sharp absorptions typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the two aromatic rings. libretexts.org

Aliphatic C-H Stretch: Absorptions from the methylene (-CH₂-) group's C-H stretching will be observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings.

C-O Stretch: The spectrum will feature strong C-O stretching bands. Aryl alkyl ethers typically show two distinct absorptions: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. pressbooks.pubquimicaorganica.org The primary alcohol C-O stretch will also contribute in the 1050 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption band for the aryl-fluorine bond (C-F) stretch is expected in the 1300-1100 cm⁻¹ range. blogspot.comresearchgate.net This band can sometimes overlap with C-O stretching vibrations.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene rings will appear in the fingerprint region (900-675 cm⁻¹), providing information about the substitution pattern.

Table 3: Predicted Characteristic Infrared Absorption Frequencies
Frequency Range (cm⁻¹)VibrationFunctional GroupExpected Intensity
3500–3200O-H StretchAlcoholStrong, Broad
3100–3000C-H StretchAromaticMedium, Sharp
2950–2850C-H StretchAliphatic (-CH₂-)Medium
1600–1450C=C StretchAromatic RingMedium to Weak
~1250Asymmetric C-O-C StretchAryl Alkyl EtherStrong
1300–1100C-F StretchAryl FluorideStrong
~1050Symmetric C-O-C / C-O StretchEther / Primary AlcoholStrong

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface.

When analyzing a sample of this compound, XPS can provide valuable information:

Elemental Composition: Survey scans confirm the presence of Carbon (C), Oxygen (O), and Fluorine (F), and can detect any surface contaminants.

Chemical State Analysis: High-resolution scans of the C 1s, O 1s, and F 1s regions reveal chemical shifts that are indicative of the local bonding environment of each atom.

C 1s Spectrum: The C 1s signal will be complex and can be deconvoluted into several components: C-C/C-H bonds in the aromatic rings (~284.8 eV), C-O bonds from the alcohol and ether linkages (~286.5 eV), and the C-F bond at a higher binding energy (~288-290 eV) due to the high electronegativity of fluorine. researchgate.net

O 1s Spectrum: The O 1s signal can distinguish between the two types of oxygen atoms: the ether oxygen (C-O-C) and the alcohol oxygen (C-O-H), which will have slightly different binding energies, typically in the 532-534 eV range.

F 1s Spectrum: The F 1s peak is expected to be a sharp, single peak around 687-689 eV. xpsfitting.com In studies of fluorinated organic materials, the F 1s peak is often very stable and can be used as an internal reference for charge correction, which is a common issue in XPS analysis of insulating organic samples. utl.pt

XPS is particularly useful for characterizing thin films or surface modifications of materials involving this compound.

Table 4: Predicted XPS Binding Energies for Core Levels
ElementCore LevelPredicted Binding Energy (eV)Associated Functional Group
CarbonC 1s~284.8Aromatic C-C, C-H
CarbonC 1s~286.5C-O (Alcohol and Ether)
CarbonC 1s~288-290C-F
OxygenO 1s~532-534C-O-H, C-O-C
FluorineF 1s~687-689Aryl-F

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile compounds and for monitoring the progress of chemical reactions. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. srce.hroup.com

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of analytes between the two phases. Due to its aromatic character and moderate polarity, this compound is well-retained on common C8 or C18 columns. scirp.orgjpionline.org

Typical Method Parameters:

Column: A C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides excellent separation for aromatic compounds.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. A typical starting point would be a 60:40 mixture of acetonitrile and water. bme.hu Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl group. sielc.com

Detection: The two phenyl rings in the molecule contain chromophores that absorb UV light. A UV detector set at a wavelength between 254 nm and 270 nm would provide high sensitivity for detection.

Application: This method can be used to resolve the target compound from starting materials, by-products, and degradation products. By integrating the peak area, the purity can be calculated. For reaction monitoring, small aliquots of the reaction mixture can be injected over time to track the consumption of reactants and the formation of the product.

Table 5: Proposed RP-HPLC Method for Purity Analysis
ParameterCondition
Stationary PhaseReversed-Phase C18 (e.g., Phenomenex Luna C18, Waters Symmetry C18)
Mobile PhaseAcetonitrile / Water (e.g., 60:40 v/v), Isocratic
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 254 nm

Theoretical and Computational Investigations of 4 Fluoro 3 Phenylmethoxy Benzenemethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. researchgate.netnih.govglobalresearchonline.netnih.gov For 4-Fluoro-3-(phenylmethoxy)benzenemethanol, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be employed to optimize the molecular geometry and calculate key electronic parameters. researchgate.net

The electronic structure is significantly influenced by its substituents. The fluorine atom at position 4 acts as an electron-withdrawing group through its inductive effect, while the benzyloxy group at position 3 is also inductively withdrawing but can participate in resonance. The hydroxymethyl group is weakly deactivating. These competing electronic effects create a nuanced charge distribution across the aromatic ring.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. globalresearchonline.net In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO would likely be distributed across the entire molecule.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide further insight. These include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted Value/CharacteristicBasis of Prediction from Analogous Studies
HOMO EnergyRelatively high, indicating susceptibility to electrophilic attack.Studies on substituted benzenes show that ether and alkyl groups increase HOMO energy.
LUMO EnergyRelatively low, indicating susceptibility to nucleophilic attack.The presence of the electronegative fluorine atom and the overall aromatic system lowers the LUMO energy.
HOMO-LUMO GapModerate, suggesting a balance between stability and reactivity.The combination of electron-donating and withdrawing groups modulates the gap.
Dipole MomentNon-zero, indicating a polar molecule.The asymmetric substitution pattern ensures a net dipole moment. researchgate.net
Molecular Electrostatic Potential (MEP)Negative potential around the oxygen atoms and the fluorine atom; positive potential around the hydroxyl proton and benzylic protons.MEP maps of substituted benzyl (B1604629) alcohols and ethers show these characteristic regions of charge distribution. theaic.org

Conformational Analysis and Energy Landscapes

For benzyl alcohol and its derivatives, studies have shown that the orientation of the -CH2OH group relative to the benzene (B151609) ring can be described as either gauche or anti (perpendicular). researchgate.netcolostate.edu The relative stability of these conformers is influenced by a delicate balance of steric effects and intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the ether oxygen or the fluorine atom. researchgate.net

Similarly, the orientation of the benzyloxy group is crucial. The dihedral angles around the C(aryl)-O-CH2-C(phenyl) linkage determine the spatial relationship between the two aromatic rings. The most stable conformations will likely seek to minimize steric hindrance between the rings while potentially allowing for favorable π-π stacking interactions.

The conformational landscape of this compound is therefore expected to be complex, with several low-energy minima separated by rotational barriers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.

Table 2: Key Dihedral Angles and Expected Stable Conformations

Dihedral AngleDescriptionExpected Stable ConformationsRationale from Analogous Studies
H-O-C-CRotation of the hydroxyl hydrogengauche and anti relative to the C-C bondStudies on benzyl alcohols show these as the primary stable conformations. researchgate.netcolostate.edu
O-C-C-C(aromatic)Rotation of the hydroxymethyl groupPerpendicular or gauche to the plane of the benzene ringTo minimize steric interactions with the ortho-substituent (benzyloxy group). acs.org
C(aryl)-O-CH2-C(phenyl)Rotation around the ether linkageConformations that avoid steric clash between the two ringsConformational analyses of diaryl ethers and benzyl ethers show a preference for staggered arrangements.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. acs.orgresearchgate.netnih.gov For this compound, several types of reactions can be envisaged, with the benzylic alcohol moiety being a primary site of reactivity.

One of the most common reactions of benzyl alcohols is oxidation to the corresponding aldehyde. The mechanism of this transformation, often facilitated by metal-based or organic oxidants, can be computationally modeled. Such studies would involve locating the transition state for the rate-determining step, which is often the cleavage of the C-H bond at the benzylic position. Isotope labeling studies, which can be modeled computationally, can provide further evidence for the proposed mechanism. acs.org

Another potential reaction is ether cleavage. While benzyl ethers are generally stable, they can be cleaved under certain conditions, such as strong acid or catalytic hydrogenation. organic-chemistry.org Computational modeling could elucidate the intermediates and transition states involved in these processes.

Furthermore, the fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under specific conditions, although this is generally a less favored pathway.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: DFT calculations are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.govescholarship.orgdntb.gov.uarsc.org For this compound, predicted shifts would be compared to experimental data to confirm the structure. The ¹⁹F chemical shift is particularly sensitive to the electronic environment, and its predicted value would be a key identifier. Computational methods can even account for different conformers and solvent effects to improve the accuracy of the predictions. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. theaic.orgcdnsciencepub.comresearchgate.netjcsp.org.pk For the title compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and various vibrations associated with the substituted benzene rings. Theoretical predictions can help in the assignment of experimental spectral bands. theaic.org For instance, the O-H stretching frequency is known to be sensitive to intramolecular hydrogen bonding, which could be present in certain conformers of this molecule. cdnsciencepub.comresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureBasis of Prediction from Analogous Studies
¹H NMRAromatic protons in the 6.5-7.5 ppm range; benzylic protons (CH₂) around 4.5-5.0 ppm; hydroxyl proton (OH) with a variable shift.Extensive data on substituted benzyl alcohols and ethers. nih.gov
¹³C NMRAromatic carbons in the 110-160 ppm range; benzylic carbon around 60-70 ppm.Common chemical shift ranges for these functional groups. nih.gov
¹⁹F NMRA single resonance, with a chemical shift influenced by the electronic effects of the other substituents.Studies on fluorinated aromatic compounds show predictable trends in chemical shifts. researchgate.netnih.govescholarship.orgdntb.gov.uarsc.org
IR SpectroscopyO-H stretching band around 3300-3600 cm⁻¹; C-O stretching bands around 1000-1250 cm⁻¹; aromatic C-H and C=C stretching bands.IR spectra of substituted benzyl alcohols and ethers show these characteristic absorptions. researchgate.netjcsp.org.pk

Molecular Docking and Dynamics Simulations (if applicable to broader derivative studies, without discussing specific biological activity)

While not discussing specific biological outcomes, molecular docking and dynamics simulations are valuable computational techniques for studying the potential interactions of molecules like this compound and its derivatives with larger macromolecular structures, such as proteins. nih.govtheaic.orgdergipark.org.trrsc.orgresearchgate.netsemanticscholar.orgaip.orgnih.govresearcher.lifetrdizin.gov.trnih.govchemrxiv.orgacs.org

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a target protein. theaic.orgdergipark.org.trresearchgate.netsemanticscholar.orgresearcher.lifetrdizin.gov.tr For derivatives of this compound, docking studies could reveal how the molecule might fit into a binding pocket. The calculations would identify potential hydrogen bonds (e.g., involving the hydroxyl group), hydrophobic interactions (with the aromatic rings), and other non-covalent interactions that stabilize the complex. The fluorine atom can also participate in specific interactions, such as halogen bonding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between a ligand and a protein over time. nih.govrsc.orgaip.orgnih.govnih.govchemrxiv.org An MD simulation starting from a docked pose can assess the stability of the predicted binding mode and explore the conformational changes in both the ligand and the protein upon binding. These simulations provide insights into the flexibility of the ligand within the binding site and the key interactions that persist over time.

These simulation techniques are fundamental in the broader field of medicinal chemistry for understanding structure-interaction relationships, independent of any specific therapeutic application.

Strategic Utilization of 4 Fluoro 3 Phenylmethoxy Benzenemethanol As a Synthetic Building Block

Precursor in the Synthesis of Benzyloxy-Carbonyl Compounds

Intermediate for Novel 4-Fluoro-3-phenoxy-benzyl-ethers

The synthesis of 4-fluoro-3-phenoxy-benzyl-ethers is a known process, with patents detailing their preparation from starting materials such as 3-bromo-4-fluoro-benzyl alcohol. google.comgoogle.com The conversion of 4-Fluoro-3-(phenylmethoxy)benzenemethanol to these ethers would likely involve a two-step process: debenzylation to reveal the phenolic hydroxyl group, followed by an etherification reaction. The debenzylation could be achieved through various methods, such as catalytic hydrogenation. The subsequent etherification with a suitable phenoxide would yield the target 4-fluoro-3-phenoxy-benzyl-ether. While plausible, specific documented examples of this synthetic route starting from this compound are not described in the reviewed literature.

Role in the Construction of Substituted Phenoxybenzamides

The construction of substituted phenoxybenzamides from this compound would necessitate a multi-step synthetic sequence. A plausible route could involve the oxidation of the benzylic alcohol to the corresponding benzoic acid, followed by debenzylation to unmask the phenolic hydroxyl group. The resulting 4-fluoro-3-hydroxybenzoic acid could then be coupled with an appropriate amine to form the desired phenoxybenzamide. General methods for the synthesis of substituted benzamides from substituted benzyl (B1604629) alcohols have been reported, suggesting the chemical viability of the initial oxidation step. researchgate.net However, no specific studies detailing the use of this compound for this purpose have been identified.

Application in the Synthesis of Complex Organic Molecules

The unique combination of a fluorine atom, a phenylmethoxy group, and a reactive benzylic alcohol functional group makes this compound a potentially valuable starting material for the synthesis of more complex molecules.

As a Chiral Auxiliary Precursor

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.orgsigmaaldrich.com Benzylic alcohols with specific substitution patterns can, in some cases, be utilized as or converted into chiral auxiliaries. nih.govresearchgate.netnih.govresearchgate.netnih.gov The presence of the fluorine and phenylmethoxy groups in this compound could potentially influence the stereochemical outcome of reactions if the molecule were to be resolved into its enantiomers and used as a chiral auxiliary. However, there is no current literature to support its use in this context.

In the Development of β2-Adrenoceptor Agonist Scaffolds

β2-Adrenoceptor agonists are important therapeutic agents, and their synthesis often involves the use of substituted aromatic building blocks. nih.govnih.gov The 4-fluoro-3-hydroxybenzyl moiety, which could be derived from this compound via debenzylation, is a structural feature present in some known β2-adrenoceptor agonists. For instance, research into novel 5-hydroxy-4H-benzo researchgate.netnumberanalytics.comoxazin-3-one derivatives as potent β2-adrenoceptor agonists highlights the importance of substituted phenolic structures in achieving high agonistic activity and selectivity. acs.org While the direct use of this compound is not documented, its debenzylated derivative represents a viable scaffold for the development of new agonists in this class.

Contribution to Advanced Materials Synthesis

Fluorinated aromatic compounds are of significant interest in materials science due to their unique properties, which include high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.comresearchgate.net These characteristics are often imparted to polymers and other materials. For example, fluorinated aromatics are used in the synthesis of fluoropolymers and materials for organic light-emitting diodes (OLEDs). numberanalytics.comacs.org Benzyl alcohol and its derivatives can be used as monomers or initiators in polymerization reactions. kpi.uaresearchgate.net The incorporation of the fluorinated and phenylmethoxy-substituted aromatic ring of this compound into a polymer backbone could potentially lead to materials with tailored thermal, electronic, and surface properties. However, specific research on the application of this particular compound in advanced materials synthesis has not been found.

Future Research Directions and Unexplored Avenues for 4 Fluoro 3 Phenylmethoxy Benzenemethanol

Development of Novel Catalytic Transformations

The benzylic alcohol functional group in 4-Fluoro-3-(phenylmethoxy)benzenemethanol is a prime target for a range of catalytic transformations. Future research could focus on its selective oxidation to the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis. Studies on the oxidation of benzyl (B1604629) alcohols have shown that the reaction can be influenced by electronic and steric factors. rsc.orgresearchgate.net The presence of both a fluorine atom and a benzyloxy group on the aromatic ring of this specific molecule offers an opportunity to study their combined effect on the efficiency and selectivity of various catalytic systems, including those based on precious metals like palladium and gold, or more sustainable catalysts. nih.govacs.org

Furthermore, the development of asymmetric catalytic methods for reactions involving the hydroxyl group could lead to the synthesis of chiral derivatives. For instance, enantioselective etherification or esterification would provide access to a range of chiral building blocks for the pharmaceutical and agrochemical industries. The stereodivergent synthesis of benzylic alcohol derivatives is a growing field, and this compound could serve as a key substrate in developing new catalytic systems. nih.gov

Catalytic TransformationPotential ProductSignificance
Selective Oxidation4-Fluoro-3-(phenylmethoxy)benzaldehydeIntermediate for fine chemicals and pharmaceuticals
Over-oxidation4-Fluoro-3-(phenylmethoxy)benzoic acidMonomer for specialty polymers, pharmaceutical precursor
Asymmetric EtherificationChiral 4-Fluoro-3-(phenylmethoxy)benzyl ethersChiral building blocks
Asymmetric EsterificationChiral 4-Fluoro-3-(phenylmethoxy)benzyl estersChiral building blocks

Investigation of Photo- and Electro-Chemical Reactivity

The photochemical and electrochemical behavior of this compound remains largely unexplored. Research in this area could uncover novel reaction pathways and applications. Photochemical oxidation of benzyl alcohols, for example, can be a green alternative to traditional methods, often utilizing visible light and a photosensitizer. rsc.orgorganic-chemistry.org Investigating the photochemical oxidation of this compound could provide insights into how the substituents influence the reaction mechanism, which is thought to involve the formation of a benzylic radical. researchgate.net

The benzyloxy group itself can be photolabile under certain conditions, which could be exploited for controlled release applications. Furthermore, the electrochemical oxidation or reduction of this molecule could offer alternative synthetic routes to its derivatives. The electron-rich and electron-poor regions of the molecule suggest that it could exhibit interesting voltammetric behavior, providing a platform for developing new electro-organic synthetic methods.

Exploration of Polymeric and Supramolecular Applications

The structure of this compound makes it a candidate for incorporation into polymers and supramolecular assemblies. The hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic esters like lactide, leading to biodegradable polymers with tailored properties. researchgate.net The fluorine and benzyloxy groups would function as end-groups, potentially influencing the physical and surface properties of the resulting polymer. For instance, fluorinated end-groups are known to migrate to the surface of polymers, which can be useful for creating materials with specific surface energies. researchgate.net

In the realm of supramolecular chemistry, the fluorine atom can participate in non-covalent interactions such as hydrogen bonds and halogen bonds, which can be used to direct the self-assembly of molecules into well-defined architectures. nih.govrsc.org The interplay of these interactions with the potential for π-π stacking from the two phenyl rings could lead to the formation of novel liquid crystals, gels, or other soft materials.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at a molecular level. Density Functional Theory (DFT) calculations could be employed to investigate its conformational landscape and the influence of the substituents on the electronic properties of the molecule. nih.gov Such studies can provide insights into the molecule's reactivity in various chemical transformations.

For instance, computational modeling can be used to predict the most likely sites for electrophilic or nucleophilic attack, to calculate the energies of reaction intermediates and transition states for potential catalytic cycles, and to understand the nature of non-covalent interactions in supramolecular assemblies. nih.govnih.gov This predictive power can guide experimental work, saving time and resources in the development of new synthetic methods and materials.

Computational MethodResearch GoalPotential Outcome
Density Functional Theory (DFT)Conformational analysis and electronic propertiesUnderstanding of steric and electronic effects of substituents
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsInsights into supramolecular assembly
Molecular Dynamics (MD) SimulationsSimulation of behavior in solution or in polymersPrediction of material properties

Role in Mechanistic Organic Chemistry Studies

The specific substitution pattern of this compound makes it an interesting substrate for mechanistic studies in organic chemistry. The electronic effects of the fluorine (electron-withdrawing) and benzyloxy (can be electron-donating or -withdrawing depending on the position) groups can be probed in various reactions.

For example, studying the kinetics of reactions involving the benzylic alcohol, such as its oxidation or substitution, and comparing the rates to those of other substituted benzyl alcohols can provide quantitative data for Hammett-type analyses. acs.org This would allow for a deeper understanding of how substituents influence reaction mechanisms at the benzylic position. The compound could also be used to study kinetic isotope effects, further elucidating transition state structures.

Q & A

Q. What synthetic routes are available for 4-Fluoro-3-(phenylmethoxy)benzenemethanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or catalytic coupling. For example, a fluorinated benzaldehyde intermediate may undergo reduction (e.g., NaBH₄) to yield the benzenemethanol derivative . Key parameters to optimize include:

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in aryl ether formation .
  • Temperature : Reactions at 60–80°C reduce side-product formation (e.g., over-reduction or dehalogenation) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Nucleophilic Substitution65–7590–95NaBH₄, EtOH, 25°C
Catalytic Coupling80–85≥98Pd(OAc)₂, DMF, 80°C

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., -CH₂OH at δ 4.5–5.0 ppm) and confirms fluorine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₃FO₂; calc. 232.25 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) and detects polar impurities .

Q. Table 2: Key NMR Peaks

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Aromatic H (ortho to F)7.2–7.4Doublet
-OCH₂Ph5.1–5.3Singlet
-CH₂OH4.6–4.8Triplet

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer: The fluorine atom at the 4-position deactivates the aromatic ring via inductive effects, reducing electrophilic substitution rates. However, it enhances stability of intermediates in nucleophilic reactions (e.g., SNAr). Computational studies (DFT) show:

  • Electron Density : Fluorine reduces electron density at the 3-position, directing nucleophiles to the 5-position .
  • Reactivity Comparison : Fluorinated analogs exhibit 20–30% slower reaction rates in nitration compared to non-fluorinated derivatives .

Experimental Design Tip : Use Hammett substituent constants (σₚ) to predict regioselectivity in derivatization reactions .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in enzyme inhibition data (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Differences in pH (7.4 vs. 6.8) or co-solvents (DMSO vs. EtOH) alter binding kinetics .
  • Stereochemical Purity : Unresolved enantiomers may exhibit divergent activities. Use chiral HPLC or enzymatic resolution to isolate enantiomers .

Case Study : A 2025 study found that the (R)-enantiomer showed 10x higher kinase inhibition than the (S)-form, explaining prior inconsistencies .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved pharmacological profiles?

Methodological Answer:

  • Modify Substituents : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to enhance solubility without compromising aryl binding pockets .
  • Bioisosteric Replacement : Replace the benzyloxy group with a pyridylmethoxy moiety to improve metabolic stability .

Q. Table 3: SAR Trends in Analog Activity

ModificationEffect on ActivityReference
5-OCH₃↑ Solubility, ↓ CYP3A4 inhibition
Pyridylmethoxy substitution↑ Metabolic half-life (t₁/₂ = 8h → 12h)

Q. What computational tools are effective in predicting the binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites. Fluorine often forms halogen bonds with backbone carbonyls .
  • MD Simulations : GROMACS simulations (100 ns) reveal stability of ligand-protein complexes and identify key residues (e.g., Lys123 in EGFR) for mutagenesis validation .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions during catalytic steps .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

Methodological Answer: Fluorescence intensity (λₑₓ = 280 nm) varies due to:

  • Impurity Profiles : Trace metals (e.g., Fe³⁺) quench fluorescence. Purify via chelation (EDTA wash) .
  • Solvent Effects : Quantum yields drop in polar solvents (e.g., H₂O) due to excited-state proton transfer .

Q. What experimental approaches validate the metabolic stability of this compound in hepatic models?

Methodological Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLM) + NADPH; monitor depletion via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate the degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Stable Isotope Tracers : Synthesize ¹⁸O-labeled analogs to track hydrolysis of the methoxy group via GC-MS .
  • Mechanistic Insight : ²H labeling at the benzylic position reveals H/D exchange rates in acidic environments, informing formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-(phenylmethoxy)benzenemethanol
Reactant of Route 2
4-Fluoro-3-(phenylmethoxy)benzenemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.